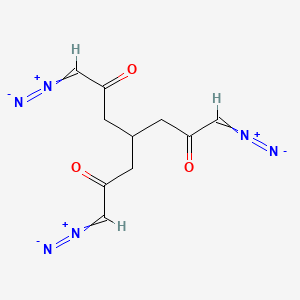
1,7-Bis(diazonio)-4-(3-diazonio-2-oxidoprop-2-en-1-yl)hepta-1,6-diene-2,6-bis(olate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Bis(diazonio)-4-(3-diazonio-2-oxidoprop-2-en-1-yl)hepta-1,6-diene-2,6-bis(olate) is a complex organic compound characterized by multiple diazonium groups and a conjugated diene structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(diazonio)-4-(3-diazonio-2-oxidoprop-2-en-1-yl)hepta-1,6-diene-2,6-bis(olate) typically involves the following steps:
Formation of the Diene Backbone: The initial step involves the synthesis of the hepta-1,6-diene backbone. This can be achieved through a series of aldol condensations and subsequent dehydration reactions.
Introduction of Diazonium Groups: The diazonium groups are introduced via diazotization reactions. This involves the reaction of primary amines with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) under cold conditions.
Oxidation: The final step involves the oxidation of the intermediate compound to introduce the oxidoprop-2-en-1-yl groups. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity. Key considerations include:
Temperature Control: Maintaining low temperatures during diazotization to prevent decomposition of diazonium salts.
Purification: Use of recrystallization or chromatography techniques to purify the final product.
Safety Measures: Handling of diazonium compounds with care due to their potential explosiveness.
化学反応の分析
Types of Reactions
1,7-Bis(diazonio)-4-(3-diazonio-2-oxidoprop-2-en-1-yl)hepta-1,6-diene-2,6-bis(olate) can undergo various types of chemical reactions, including:
Substitution Reactions: The diazonium groups can participate in electrophilic aromatic substitution reactions, where they are replaced by other nucleophiles such as halides, hydroxides, or amines.
Oxidation-Reduction Reactions: The compound can undergo redox reactions, particularly involving the oxidoprop-2-en-1-yl groups.
Coupling Reactions: The diazonium groups can engage in azo coupling reactions with phenols or aromatic amines, forming azo compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium halides, sodium hydroxide, or primary amines under mild conditions.
Oxidation-Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: Phenols or aromatic amines in the presence of a base such as sodium hydroxide.
Major Products
Substitution Products: Halogenated, hydroxylated, or aminated derivatives of the original compound.
Azo Compounds: Formed through coupling reactions, these compounds are often brightly colored and used as dyes.
科学的研究の応用
1,7-Bis(diazonio)-4-(3-diazonio-2-oxidoprop-2-en-1-yl)hepta-1,6-diene-2,6-bis(olate) has several scientific research applications:
Materials Science: Used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable diazonium salts.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules, particularly in the formation of azo compounds.
Biological Research: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicinal Chemistry: Explored for its potential therapeutic applications, including as a precursor for drug development.
作用機序
The mechanism of action of 1,7-Bis(diazonio)-4-(3-diazonio-2-oxidoprop-2-en-1-yl)hepta-1,6-diene-2,6-bis(olate) involves its ability to form stable diazonium salts, which can then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application:
In Organic Synthesis: Acts as an electrophile in substitution and coupling reactions.
In Biological Systems: Can form covalent bonds with nucleophilic sites on biomolecules, facilitating bioconjugation.
類似化合物との比較
Similar Compounds
1,4-Bis(diazonio)benzene: A simpler diazonium compound with similar reactivity but lacking the extended conjugated system.
2,6-Diazonio-4-oxidoprop-2-en-1-ylbenzene: Another diazonium compound with oxidoprop-2-en-1-yl groups but a different backbone structure.
Uniqueness
1,7-Bis(diazonio)-4-(3-diazonio-2-oxidoprop-2-en-1-yl)hepta-1,6-diene-2,6-bis(olate) is unique due to its extended conjugated diene structure and multiple diazonium groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring stable diazonium salts and versatile reactivity.
特性
CAS番号 |
55756-19-9 |
|---|---|
分子式 |
C10H10N6O3 |
分子量 |
262.23 g/mol |
IUPAC名 |
1,7-didiazo-4-(3-diazo-2-oxopropyl)heptane-2,6-dione |
InChI |
InChI=1S/C10H10N6O3/c11-14-4-8(17)1-7(2-9(18)5-15-12)3-10(19)6-16-13/h4-7H,1-3H2 |
InChIキー |
GOODAXGOPOSUNQ-UHFFFAOYSA-N |
正規SMILES |
C(C(CC(=O)C=[N+]=[N-])CC(=O)C=[N+]=[N-])C(=O)C=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1,1-Trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide](/img/structure/B14641293.png)

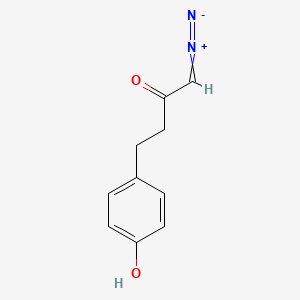
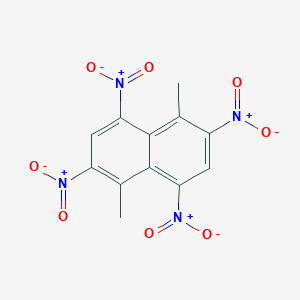
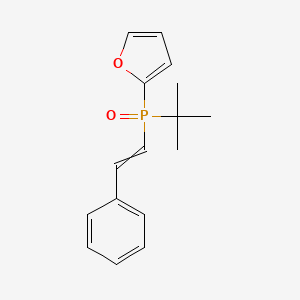
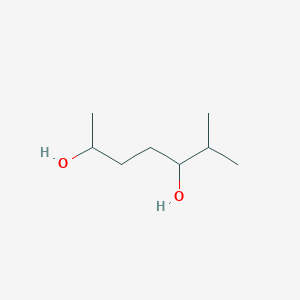
![Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14641320.png)
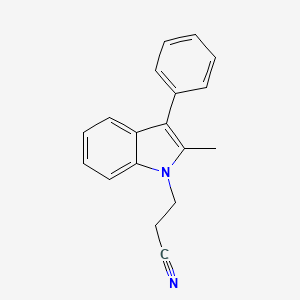
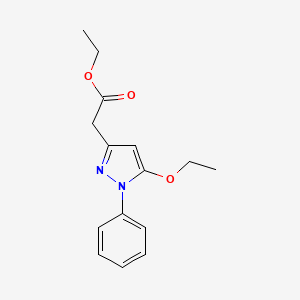
![1-[4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14641357.png)
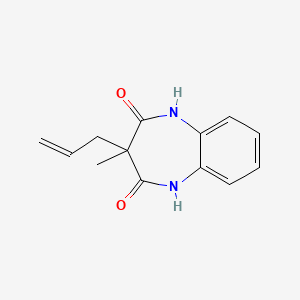
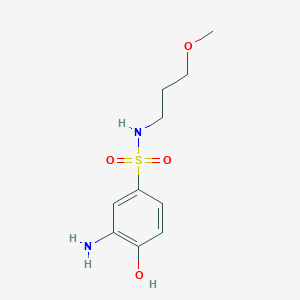
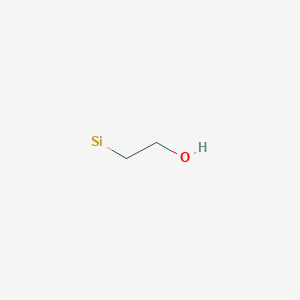
![Copper, [(trimethylsilyl)ethynyl]-](/img/structure/B14641384.png)
